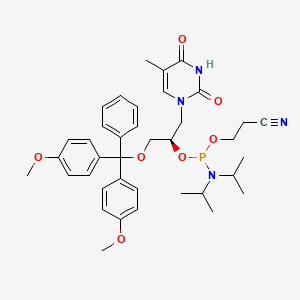

(R)-GNA-T phosphoramidite

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

Molecular Formula |

C38H47N4O7P |

|---|---|

Molecular Weight |

702.8 g/mol |

IUPAC Name |

3-[[(2R)-1-[bis(4-methoxyphenyl)-phenylmethoxy]-3-(5-methyl-2,4-dioxopyrimidin-1-yl)propan-2-yl]oxy-[di(propan-2-yl)amino]phosphanyl]oxypropanenitrile |

InChI |

InChI=1S/C38H47N4O7P/c1-27(2)42(28(3)4)50(48-23-11-22-39)49-35(25-41-24-29(5)36(43)40-37(41)44)26-47-38(30-12-9-8-10-13-30,31-14-18-33(45-6)19-15-31)32-16-20-34(46-7)21-17-32/h8-10,12-21,24,27-28,35H,11,23,25-26H2,1-7H3,(H,40,43,44)/t35-,50?/m1/s1 |

InChI Key |

RIVAXSKTYGDAOA-DFUXQRTPSA-N |

Isomeric SMILES |

CC1=CN(C(=O)NC1=O)C[C@H](COC(C2=CC=CC=C2)(C3=CC=C(C=C3)OC)C4=CC=C(C=C4)OC)OP(N(C(C)C)C(C)C)OCCC#N |

Canonical SMILES |

CC1=CN(C(=O)NC1=O)CC(COC(C2=CC=CC=C2)(C3=CC=C(C=C3)OC)C4=CC=C(C=C4)OC)OP(N(C(C)C)C(C)C)OCCC#N |

Origin of Product |

United States |

Foundational & Exploratory

(R)-GNA-T phosphoramidite basic chemical properties

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the core chemical properties and applications of (R)-GNA-T phosphoramidite (B1245037), a key building block in the synthesis of Glycol Nucleic Acid (GNA) oligonucleotides. GNA is a synthetic analog of DNA and RNA that exhibits unique structural and functional characteristics, making it a valuable tool in various research and therapeutic areas, including antisense technology and siRNA development.

Core Chemical Properties

(R)-GNA-T phosphoramidite is a monophosphate nucleoside analog where the natural deoxyribose sugar is replaced by an acyclic (R)-propylene glycol backbone.[1] This modification imparts distinct chemical and biological properties to the resulting GNA oligonucleotides.

General Properties

| Property | Value | Reference |

| Chemical Name | This compound | [1] |

| Molecular Formula | C38H47N4O7P | [1] |

| Molecular Weight | 702.8 g/mol | [1] |

| CAS Number | 851050-23-2 | [1] |

| Appearance | White to off-white solid | |

| Storage | -20°C | [1] |

Solubility and Stability

While specific solubility data in various organic solvents is not extensively published, this compound is typically dissolved in anhydrous acetonitrile (B52724) for use in automated oligonucleotide synthesis. Phosphoramidites, in general, are sensitive to moisture and oxidation, necessitating storage under inert gas (e.g., argon) and at low temperatures to maintain their reactivity and prevent degradation.[2] The stability of phosphoramidites is a critical factor for achieving high coupling efficiencies during oligonucleotide synthesis.

Experimental Protocols

The synthesis of GNA-containing oligonucleotides utilizes standard and well-established phosphoramidite chemistry on an automated solid-phase synthesizer.[3][4]

Solid-Phase Oligonucleotide Synthesis

The synthesis cycle for incorporating this compound into a growing oligonucleotide chain follows the standard four steps: deblocking, coupling, capping, and oxidation.

Materials and Reagents:

-

This compound

-

Anhydrous acetonitrile

-

Activator solution (e.g., 5-ethylthio-1H-tetrazole (ETT) or dicyanoimidazole (DCI))

-

Capping solution (e.g., acetic anhydride (B1165640) and N-methylimidazole)

-

Oxidizing solution (e.g., iodine in THF/water/pyridine)

-

Deblocking solution (e.g., trichloroacetic acid in dichloromethane)

-

Controlled Pore Glass (CPG) solid support

General Procedure:

-

Deblocking: The 5'-dimethoxytrityl (DMT) protecting group of the nucleotide attached to the solid support is removed by treatment with an acidic solution.

-

Coupling: The this compound, dissolved in anhydrous acetonitrile, is activated by an appropriate activator and coupled to the free 5'-hydroxyl group of the growing oligonucleotide chain. Coupling times may need to be optimized for GNA phosphoramidites to ensure high efficiency.

-

Capping: Any unreacted 5'-hydroxyl groups are acetylated to prevent the formation of deletion mutants in the final oligonucleotide sequence.

-

Oxidation: The newly formed phosphite (B83602) triester linkage is oxidized to a more stable phosphate (B84403) triester linkage using an oxidizing agent.

This cycle is repeated until the desired GNA-containing oligonucleotide sequence is synthesized.

Cleavage and Deprotection

Following synthesis, the oligonucleotide is cleaved from the solid support, and the protecting groups on the nucleobases and the phosphate backbone are removed.

Deprotection Solutions:

-

Concentrated ammonium (B1175870) hydroxide (B78521)

-

A mixture of ammonium hydroxide and methylamine (B109427) (AMA)

General Procedure:

-

The solid support is treated with the deprotection solution (e.g., concentrated ammonium hydroxide or AMA) at an elevated temperature (e.g., 55°C) for a specified period. The exact conditions depend on the other protecting groups present in the oligonucleotide.

-

The solution containing the deprotected oligonucleotide is then collected, and the solvent is removed.

Purification and Analysis

The crude GNA oligonucleotide is typically purified by high-performance liquid chromatography (HPLC) to isolate the full-length product from shorter sequences and other impurities. The identity and purity of the final product can be confirmed by mass spectrometry (e.g., ESI-MS or MALDI-TOF) and analytical HPLC.[5]

Visualization of Workflows

Solid-Phase GNA Oligonucleotide Synthesis Cycle

Caption: Standard four-step cycle for solid-phase GNA oligonucleotide synthesis.

Workflow for GNA-Modified siRNA Synthesis and Evaluation

Caption: Workflow for the synthesis and evaluation of GNA-modified siRNA.

References

- 1. This compound, 851050-23-2 | BroadPharm [broadpharm.com]

- 2. Exploring Phosphoramidites: Essential Building Blocks in Modern Chemistry and Biotechnology - Amerigo Scientific [amerigoscientific.com]

- 3. Synthesis of glycerol nucleic acid (GNA) phosphoramidite monomers and oligonucleotide polymers - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. [PDF] Synthesis of Glycerol Nucleic Acid (GNA) Phosphoramidite Monomers and Oligonucleotide Polymers | Semantic Scholar [semanticscholar.org]

- 5. tandfonline.com [tandfonline.com]

(R)-GNA-T phosphoramidite molecular structure and formula

An In-Depth Technical Guide to (R)-GNA-T Phosphoramidite (B1245037)

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of (R)-GNA-T phosphoramidite, a key building block for the synthesis of Glycol Nucleic Acid (GNA) modified oligonucleotides. GNA is a synthetic nucleic acid analog that offers unique properties for therapeutic and research applications, particularly in the field of RNA interference (RNAi).

Molecular Structure and Properties

This compound is a monophosphate nucleoside distinguished by its acyclic propylene (B89431) glycol backbone, which replaces the ribose or deoxyribose sugar found in natural nucleic acids.[1][2][3] This fundamental structural difference imparts unique characteristics to GNA oligonucleotides.

Molecular Formula: C H N O P[1]

Molecular Weight: 702.8 g/mol [1]

Structure:

The "(R)" designation refers to the stereochemistry at the chiral center of the glycol linker. The molecule consists of a thymine (B56734) (T) nucleobase attached to the (R)-propylene glycol backbone, which is further modified with a dimethoxytrityl (DMT) protecting group for use in automated oligonucleotide synthesis, and a phosphoramidite group that enables its incorporation into a growing oligonucleotide chain.

Table 1: Physicochemical Properties of this compound

| Property | Value | Reference |

| Molecular Formula | C H N O P | [1] |

| Molecular Weight | 702.8 g/mol | [1] |

| CAS Number | 851050-23-2 | [1] |

| Storage Condition | -20°C | [1] |

| Appearance | White Powder |

Synthesis of this compound

The synthesis of GNA phosphoramidite monomers is a critical step for the production of GNA-modified oligonucleotides. While a detailed, step-by-step protocol for the specific this compound is proprietary to commercial suppliers, the general methodology for synthesizing GNA phosphoramidites has been described in the scientific literature. The process generally involves the reaction of a protected glycol unit with the desired nucleobase, followed by phosphitylation.

A general workflow for the synthesis is outlined below:

Caption: General workflow for the synthesis of GNA phosphoramidites.

Incorporation into Oligonucleotides

This compound is designed for use in standard automated solid-phase oligonucleotide synthesizers utilizing phosphoramidite chemistry. The synthesis cycle is a well-established process that allows for the precise, sequential addition of nucleotide building blocks to a solid support.

The general steps for incorporating a GNA monomer into an oligonucleotide are as follows:

-

Deprotection (Detritylation): The 5'-DMT protecting group of the nucleotide bound to the solid support is removed.

-

Coupling: The this compound is activated and couples to the deprotected 5'-hydroxyl group of the growing oligonucleotide chain.

-

Capping: Any unreacted 5'-hydroxyl groups are capped to prevent the formation of deletion mutants.

-

Oxidation: The newly formed phosphite (B83602) triester linkage is oxidized to a more stable phosphate (B84403) triester.

This cycle is repeated until the desired sequence is synthesized.

Caption: Standard phosphoramidite cycle for oligonucleotide synthesis.

Applications in RNA Interference (RNAi)

A significant application of GNA-modified oligonucleotides is in the development of small interfering RNAs (siRNAs) for therapeutic use. The incorporation of GNA units can enhance the properties of siRNAs in several ways:

-

Increased Stability: GNA modifications can confer resistance to nuclease degradation, prolonging the half-life of the siRNA.

-

Reduced Off-Target Effects: Strategic placement of GNA monomers, particularly in the seed region of the siRNA guide strand, can reduce unintended gene silencing.

-

Improved Safety Profile: By mitigating off-target effects, GNA-modified siRNAs have shown an improved safety profile in preclinical and clinical studies.

Experimental Workflow for Evaluating GNA-Modified siRNAs:

The evaluation of GNA-modified siRNAs typically involves a series of in vitro and in vivo experiments to assess their potency, stability, and safety.

References

(R)-Glycol Nucleic Acid: A Technical Guide to its Structure, Properties, and Divergence from DNA

For Researchers, Scientists, and Drug Development Professionals

Introduction

(R)-Glycol Nucleic Acid ((R)-GNA) is a synthetic xenonucleic acid (XNA) that, along with its stereoisomer (S)-GNA, has garnered significant interest in the fields of synthetic biology, diagnostics, and therapeutics. Unlike deoxyribonucleic acid (DNA), which forms the blueprint of natural life, GNA is not known to occur naturally. Its defining feature is a simplified, acyclic backbone composed of repeating glycol units linked by phosphodiester bonds. This fundamental structural alteration imparts (R)-GNA with unique chemical and physical properties that distinguish it from DNA, most notably its exceptional thermal stability and resistance to nuclease degradation. This technical guide provides an in-depth exploration of (R)-GNA, detailing its molecular structure, comparative properties with DNA, and methodologies for its synthesis and analysis.

Molecular Structure of (R)-GNA vs. DNA

The primary distinction between (R)-GNA and DNA lies in the sugar-phosphate backbone. DNA employs a five-carbon deoxyribose sugar, which forms a furanose ring. In contrast, (R)-GNA utilizes a three-carbon acyclic glycol unit. This seemingly simple change has profound implications for the helical structure and overall properties of the molecule.

(R)-GNA is the (R)-enantiomer of glycol nucleic acid, and it forms a left-handed helical duplex. This is in stark contrast to the canonical B-form of DNA, which is a right-handed helix. The acyclic and more flexible nature of the GNA backbone allows for a more compact helical structure with altered groove dimensions compared to B-DNA.

Below is a diagram illustrating the fundamental structural differences between the monomeric units of DNA and (R)-GNA.

Caption: Structural comparison of DNA and (R)-GNA monomers.

Data Presentation: Comparative Properties

The unique structural attributes of (R)-GNA translate into significant differences in its physicochemical properties when compared to DNA. The following tables summarize the key quantitative distinctions.

Table 1: Helical Parameters of (R)-GNA vs. B-form DNA Duplexes

| Parameter | (R)-GNA (Left-Handed) | B-form DNA (Right-Handed) |

| Helical Sense | Left-handed | Right-handed |

| Base Pairs per Turn | ~12 | ~10.5 |

| Helical Rise per Bp | ~3.2 Å | ~3.4 Å |

| Helical Pitch | ~38.4 Å | ~35.7 Å |

| Diameter | ~18 Å | ~20 Å |

| Major Groove | Deep and narrow | Wide and deep |

| Minor Groove | Shallow and wide | Narrow and deep |

Note: The helical parameters for (R)-GNA are based on structural studies of GNA duplexes and may vary depending on the specific sequence and environmental conditions. The values for B-form DNA are well-established averages.

Table 2: Thermal Stability of (R)-GNA vs. DNA Duplexes

The thermal stability of nucleic acid duplexes is a critical parameter, often quantified by the melting temperature (Tm), the temperature at which 50% of the duplex dissociates into single strands. (R)-GNA duplexes exhibit significantly higher thermal stability than their DNA counterparts of the same sequence.

| Duplex Sequence (Example) | (R)-GNA Duplex Tm (°C) | DNA Duplex Tm (°C) | ΔTm (°C) |

| 5'-CGCGCGCG-3' | ~75 | ~58 | +17 |

| 5'-ATATATAT-3' | ~55 | ~35 | +20 |

Note: These are representative values and the actual Tm will depend on the specific sequence, length, and buffer conditions. The trend of significantly higher Tm for GNA duplexes is consistently observed.

Table 3: Nuclease Resistance of (R)-GNA vs. DNA Oligonucleotides

The unnatural backbone of (R)-GNA renders it highly resistant to degradation by nucleases, which are enzymes that cleave the phosphodiester bonds in natural nucleic acids.

| Nuclease Type | (R)-GNA Oligonucleotide | DNA Oligonucleotide |

| 3'-Exonucleases | High resistance | Susceptible to degradation |

| 5'-Exonucleases | High resistance | Susceptible to degradation |

| Endonucleases | High resistance | Susceptible to degradation |

Experimental Protocols

This section provides detailed methodologies for the synthesis of (R)-GNA phosphoramidites and for conducting key experiments to compare the properties of (R)-GNA and DNA.

Synthesis of (R)-GNA Phosphoramidites

The synthesis of (R)-GNA phosphoramidites is a crucial first step for the automated solid-phase synthesis of (R)-GNA oligonucleotides. The following is a general protocol based on established methods.

Caption: Workflow for the synthesis of (R)-GNA phosphoramidites.

Detailed Methodology:

-

Nucleobase Preparation: Ensure all nucleobases (Adenine, Cytosine, Guanine, Thymine) are appropriately protected on their exocyclic amines (e.g., with benzoyl, acetyl, or isobutyryl groups) to prevent side reactions.

-

Ring Opening: In an inert atmosphere, dissolve the protected nucleobase in anhydrous N,N-dimethylformamide (DMF). Add a strong base, such as sodium hydride (NaH), and stir until deprotonation is complete. Add (R)-glycidol dropwise and heat the reaction mixture to facilitate the ring-opening reaction. Monitor the reaction by thin-layer chromatography (TLC).

-

DMT Protection: After completion of the ring-opening reaction, quench the reaction and purify the resulting diol. Dissolve the diol in anhydrous pyridine and add 4,4'-dimethoxytrityl chloride (DMT-Cl). Stir at room temperature until the primary hydroxyl group is fully protected.

-

Phosphitylation: Purify the DMT-protected nucleoside. In an inert atmosphere, dissolve the compound in anhydrous dichloromethane. Add N,N-diisopropylethylamine (DIPEA) followed by 2-cyanoethyl N,N-diisopropylchlorophosphoramidite. Stir at room temperature and monitor the reaction by TLC.

-

Purification: Upon completion, quench the reaction and purify the crude product by silica gel column chromatography using a suitable solvent system (e.g., a gradient of ethyl acetate (B1210297) in hexanes containing a small percentage of triethylamine).

-

Characterization: Confirm the identity and purity of the final (R)-GNA phosphoramidite monomer using ¹H NMR, ³¹P NMR, and mass spectrometry.

Comparative Nuclease Degradation Assay

This protocol outlines a method to compare the stability of (R)-GNA and DNA oligonucleotides in the presence of nucleases.

Caption: Experimental workflow for comparing nuclease resistance.

Detailed Methodology:

-

Oligonucleotide Preparation: Synthesize and purify 5'-fluorescently labeled (e.g., with FAM) (R)-GNA and DNA oligonucleotides of the same sequence (e.g., a 20-mer). Quantify the concentration of each oligonucleotide accurately.

-

Reaction Setup: For each oligonucleotide, prepare a master mix containing the appropriate nuclease buffer. Aliquot the master mix into separate tubes. Add the nuclease (e.g., snake venom phosphodiesterase for 3'-exonuclease activity, or a serum-containing medium for a more physiological assessment) to each tube to initiate the reaction. A no-nuclease control should be included for each oligonucleotide.

-

Incubation and Sampling: Incubate all reactions at 37°C. At predetermined time points (e.g., 0, 1, 4, 8, and 24 hours), remove an aliquot from each reaction tube.

-

Quenching: Immediately quench the enzymatic reaction in the collected aliquots by adding an equal volume of a denaturing loading buffer (e.g., formamide (B127407) with EDTA) and heating to 95°C for 5 minutes.

-

Gel Electrophoresis: Analyze the quenched samples on a high-resolution denaturing polyacrylamide gel (e.g., 20% acrylamide, 7M urea).

-

Visualization and Quantification: Visualize the gel using a fluorescence imager. The intact oligonucleotide will appear as a single band. Degradation products will appear as a ladder of smaller fragments. Quantify the intensity of the band corresponding to the intact oligonucleotide at each time point.

-

Data Analysis: Plot the percentage of intact oligonucleotide versus time for both the (R)-GNA and DNA samples. This will provide a clear visual and quantitative comparison of their respective stabilities against nuclease degradation.

Comparative Thermal Melting (Tm) Analysis

This protocol describes the use of UV-Vis spectrophotometry to determine and compare the melting temperatures of (R)-GNA and DNA duplexes.

Detailed Methodology:

-

Sample Preparation: Synthesize and purify complementary single-stranded (R)-GNA and DNA oligonucleotides (e.g., a 12-mer). Prepare equimolar solutions of the complementary strands in a suitable melting buffer (e.g., 10 mM sodium phosphate, 100 mM NaCl, pH 7.0). The final duplex concentration should be in the micromolar range.

-

Annealing: Anneal the complementary strands to form duplexes by heating the solutions to 95°C for 5 minutes and then slowly cooling to room temperature over several hours.

-

UV-Vis Spectrophotometry: Use a UV-Vis spectrophotometer equipped with a temperature controller. Transfer the annealed duplex solutions to quartz cuvettes.

-

Melting Curve Acquisition: Monitor the absorbance at 260 nm as the temperature is increased from a low temperature (e.g., 20°C) to a high temperature (e.g., 95°C) at a controlled ramp rate (e.g., 1°C/minute).

-

Data Analysis: Plot the absorbance at 260 nm as a function of temperature. The resulting sigmoidal curve is the melting curve. The melting temperature (Tm) is the temperature at which the absorbance is halfway between the minimum and maximum values, which corresponds to the peak of the first derivative of the melting curve.

-

Comparison: Compare the Tm values obtained for the (R)-GNA and DNA duplexes to quantify the difference in their thermal stabilities.

Signaling Pathways and Logical Relationships

The unique properties of (R)-GNA open up a range of potential applications in research and drug development, where its stability and distinct structure can be leveraged.

Caption: Logical relationships of (R)-GNA properties and applications.

Conclusion

(R)-Glycol Nucleic Acid represents a significant departure from the canonical structure of DNA, offering a compelling set of properties for researchers and drug developers. Its simplified, acyclic backbone leads to a unique left-handed helical structure, exceptional thermal stability, and profound resistance to enzymatic degradation. These characteristics position (R)-GNA as a promising candidate for a variety of applications, from the development of more robust antisense and siRNA therapeutics to the construction of novel diagnostic tools and nanoscale devices. The detailed protocols provided in this guide offer a starting point for the synthesis and comparative analysis of (R)-GNA, enabling further exploration of this fascinating and potent xenonucleic acid. As research continues to unravel the full potential of (R)-GNA, it is poised to become an invaluable tool in the ever-evolving landscape of molecular biology and medicine.

The Cornerstone of Xeno-Nucleic Acid Chemistry: A Technical Guide to GNA Self-Pairing and Duplex Formation

For Researchers, Scientists, and Drug Development Professionals

Abstract

Glycol Nucleic Acid (GNA), a synthetic nucleic acid analogue (xeno-nucleic acid), has garnered significant attention within the scientific community due to its remarkable chemical simplicity and unprecedented thermal and thermodynamic stability in duplex formation. This technical guide provides an in-depth exploration of the fundamental principles governing GNA self-pairing and the formation of GNA duplexes. It is designed to serve as a comprehensive resource for researchers in molecular biology, synthetic chemistry, and drug development, offering detailed experimental protocols and a summary of the key structural and thermodynamic properties of GNA.

Introduction: The Significance of Glycol Nucleic Acid (GNA)

Glycol Nucleic Acid is a nucleic acid analogue characterized by a simplified backbone composed of repeating glycol units linked by phosphodiester bonds, in place of the deoxyribose or ribose sugars found in DNA and RNA, respectively.[1] This acyclic, three-carbon backbone makes GNA arguably the simplest of all nucleic acid analogues.[1] Despite its structural simplicity, GNA exhibits robust Watson-Crick base pairing, forming highly stable antiparallel duplexes.[1][2] This remarkable stability, exceeding that of its natural counterparts, positions GNA as a molecule of interest for various applications, including the development of novel therapeutics, diagnostic tools, and in the study of the origins of life.[2]

Fundamental Principles of GNA Self-Pairing and Duplex Formation

Structural Basis of GNA Duplexes

GNA oligomers of both (S)- and (R)-enantiomers form antiparallel homoduplexes, adhering to the canonical Watson-Crick base-pairing rules (A-T and G-C).[2] The overall structure of a GNA duplex is a right-handed helix, though it exhibits distinct structural parameters compared to the canonical A- and B-forms of DNA and RNA. The GNA duplex is characterized by a unique helical geometry, which has been described as a helical ribbon loosely wrapped around the helix axis.

Diagram: Chemical Structure of a GNA Dinucleotide

Caption: A simplified representation of a GNA dinucleotide, highlighting the glycol backbone and phosphodiester linkage.

Thermodynamic Stability of GNA Duplexes

A hallmark of GNA is the exceptional thermal and thermodynamic stability of its duplexes, which is significantly higher than that of analogous DNA and RNA duplexes.[2][3] This heightened stability is attributed to a combination of factors:

-

Preorganization of Single Strands: The flexible glycol backbone is believed to be more pre-organized for duplex formation compared to the sugar-phosphate backbones of DNA and RNA, reducing the entropic penalty of hybridization.

-

Enhanced Base Stacking: The unique helical geometry of the GNA duplex allows for more favorable base-stacking interactions between adjacent base pairs, contributing to a more negative enthalpy of formation.

Watson-Crick Pairing Fidelity and Cross-Pairing Incompatibility

GNA duplex formation exhibits high fidelity for Watson-Crick base pairing, similar to DNA.[2] However, a critical characteristic of GNA is its general inability to form stable duplexes with DNA.[2] While single GNA nucleotides incorporated into a DNA strand are highly destabilizing, complete GNA strands do not readily hybridize with their DNA complements.[2] Limited cross-pairing has been observed between (S)-GNA and RNA, particularly in sequences with low G-C content.[2]

Quantitative Data on GNA Duplex Stability

The following tables summarize the available quantitative data on the stability of GNA duplexes. It is important to note that comprehensive datasets comparing a wide range of GNA sequences to their DNA and RNA counterparts are still emerging in the literature.

Table 1: Comparative Melting Temperatures (Tm) of GNA, DNA, and RNA Duplexes

| Sequence (Self-Complementary) | GNA Tm (°C) | DNA Tm (°C) | RNA Tm (°C) | ΔTm (GNA vs. DNA) (°C) | Reference |

| 5'-CGCGCG-3' | Data Not Available | Data Not Available | Data Not Available | +18 to +25 (general) | [2] |

| Other Sequences | Data Not Available | Data Not Available | Data Not Available | Data Not Available |

Note: While specific Tm values for a variety of sequences are not compiled in a single public source, studies consistently report a significant increase in the melting temperature of GNA duplexes, on the order of 18-25 °C, when compared to the corresponding DNA or RNA duplexes under identical conditions.[2]

Table 2: Thermodynamic Parameters for Duplex Formation

| Duplex Type | ΔH° (kcal/mol) | ΔS° (cal/mol·K) | ΔG°37 (kcal/mol) | Reference |

| GNA | Data Not Available | Data Not Available | Data Not Available | |

| DNA (representative) | -50 to -100 | -150 to -250 | -10 to -20 | General Literature |

| RNA (representative) | -55 to -110 | -160 to -270 | -12 to -22 | General Literature |

Note: The thermodynamic parameters for GNA duplex formation are expected to show a more favorable enthalpy (more negative ΔH°) and a possibly less unfavorable entropy (less negative ΔS°) of formation compared to DNA and RNA, consistent with the observed higher melting temperatures. However, a comprehensive, publicly available table of these values for various GNA sequences is not yet established.

Experimental Protocols for Studying GNA Duplex Formation

The following are detailed methodologies for key experiments used to characterize the self-pairing and duplex formation of GNA.

UV-Melting Analysis for Determining Thermal Stability (Tm)

Objective: To determine the melting temperature (Tm) of a GNA duplex, which is the temperature at which 50% of the duplex strands are dissociated.

Methodology:

-

Sample Preparation:

-

Synthesize and purify the complementary GNA oligonucleotides.

-

Prepare a solution of the GNA duplex at a known concentration (e.g., 1-10 µM) in a suitable buffer (e.g., 10 mM sodium phosphate, 100 mM NaCl, pH 7.0).

-

Anneal the duplex by heating the solution to 95°C for 5 minutes and then slowly cooling to room temperature over several hours.

-

-

Instrumentation:

-

Use a UV-Vis spectrophotometer equipped with a Peltier temperature controller.

-

-

Data Acquisition:

-

Transfer the annealed GNA duplex solution to a quartz cuvette.

-

Monitor the absorbance at 260 nm as the temperature is increased from a starting temperature (e.g., 20°C) to a final temperature (e.g., 95°C) at a controlled ramp rate (e.g., 0.5°C/minute).

-

Record the absorbance at regular temperature intervals.

-

-

Data Analysis:

-

Plot the absorbance at 260 nm versus temperature to generate a melting curve.

-

The Tm is determined as the temperature corresponding to the maximum of the first derivative of the melting curve.

-

Diagram: Experimental Workflow for UV-Melting Analysis

Caption: A flowchart illustrating the key steps in determining the melting temperature of a GNA duplex using UV-melting analysis.

Circular Dichroism (CD) Spectroscopy for Structural Analysis

Objective: To characterize the secondary structure of GNA duplexes and compare it to that of A-form and B-form nucleic acids.

Methodology:

-

Sample Preparation:

-

Prepare the GNA duplex solution as described for UV-melting analysis, typically at a concentration of 5-20 µM.

-

The buffer should be transparent in the far-UV region (e.g., phosphate buffer). Avoid buffers with high chloride concentrations.

-

-

Instrumentation:

-

Use a circular dichroism spectropolarimeter.

-

-

Data Acquisition:

-

Record the CD spectrum of the GNA duplex solution from approximately 320 nm to 190 nm at a controlled temperature (e.g., 20°C).

-

Record a baseline spectrum of the buffer alone under the same conditions.

-

-

Data Analysis:

-

Subtract the buffer baseline from the sample spectrum.

-

The resulting CD spectrum, with its characteristic positive and negative bands, provides a fingerprint of the GNA duplex's helical conformation. This can be compared to the known spectra of A-form and B-form DNA/RNA.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy for High-Resolution Structure Determination

Objective: To determine the three-dimensional structure of a GNA duplex in solution at atomic resolution.

Methodology Overview:

-

Sample Preparation:

-

This technique requires highly concentrated and pure samples of the GNA duplex (typically >0.5 mM).

-

Isotopic labeling (e.g., with 13C and 15N) of the GNA oligonucleotides is often necessary for resolving spectral overlap in larger structures.

-

-

Data Acquisition:

-

A suite of multidimensional NMR experiments (e.g., COSY, TOCSY, NOESY) are performed on a high-field NMR spectrometer.

-

-

Data Analysis:

-

Resonance assignments are made to attribute specific NMR signals to individual atoms in the GNA duplex.

-

Distance and dihedral angle restraints are derived from the NMR data.

-

These restraints are used in computational molecular modeling programs to calculate a family of structures consistent with the experimental data.

-

Logical Relationships and Properties of GNA

As a synthetic molecule, GNA is not known to be involved in biological signaling pathways. However, its unique properties can be summarized in a logical diagram that highlights its key features and their implications.

Diagram: Logical Relationships of GNA Properties

Caption: A diagram illustrating the relationships between the structural features of GNA, the factors contributing to its stability, and its resulting physicochemical properties.

Conclusion and Future Directions

Glycol Nucleic Acid represents a fascinating and important class of xeno-nucleic acids. Its simple structure, coupled with exceptional duplex stability, makes it a powerful tool for various applications in biotechnology and medicine. Further research is needed to expand the library of quantitative thermodynamic and kinetic data for a wider range of GNA sequences. A deeper understanding of the structural basis for its unique properties will undoubtedly pave the way for the rational design of novel GNA-based technologies. This guide provides a foundational resource for scientists and researchers to delve into the exciting field of GNA chemistry and biology.

References

The Acyclic Backbone of (R)-Glycol Nucleic Acid: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Glycol Nucleic Acid (GNA) is a synthetic xenonucleic acid (XNA) that has garnered significant interest in the fields of chemical biology and drug development. Its backbone is composed of repeating propylene (B89431) glycol units linked by phosphodiester bonds, representing one of the simplest acyclic nucleic acid analogs.[1] GNA exists as two enantiomers, (R)-GNA and (S)-GNA, due to the stereocenter in the propylene glycol monomer. This guide focuses specifically on the (R)-enantiomer, detailing the technical aspects of its acyclic backbone, from synthesis and structural characteristics to its impact on the properties of oligonucleotides.

The unique structural properties of (R)-GNA, particularly its influence on duplex stability and nuclease resistance, make it a compelling modification for therapeutic oligonucleotides, such as small interfering RNAs (siRNAs). Understanding the core features of the (R)-GNA backbone is crucial for its effective application in the design and development of novel nucleic acid-based therapeutics.

Structural Properties of the (R)-GNA Backbone

The acyclic and stereochemically defined nature of the (R)-GNA backbone imparts distinct structural characteristics compared to natural nucleic acids like DNA and RNA. Incorporation of (R)-GNA into a nucleic acid duplex can lead to significant conformational changes.

Crystal structures of RNA-GNA chimeric duplexes have revealed that the (R)-isomer is not as well-accommodated within a right-handed RNA duplex as the (S)-isomer.[2][3] This is attributed to the left-handed helical propensity of (R)-GNA. This structural perturbation can disrupt local base pairing and stacking interactions.

Quantitative Structural Data

The following table summarizes key quantitative data related to the acyclic backbone of (R)-GNA, derived from structural studies. It is important to note that specific values can vary depending on the sequence context and the neighboring nucleotides.

| Parameter | Description | Typical Value Range for (R)-GNA | Comparison with B-form DNA |

| P-P Distance | The distance between adjacent phosphorus atoms in the backbone. | ~5.4 Å | ~7.0 Å |

| Backbone Torsion Angles | The dihedral angles that define the conformation of the phosphodiester backbone. | Deviate significantly from standard A- and B-form nucleic acid values, often adopting conformations that induce a left-handed helical twist. | Characterized by specific sets of torsion angles defining a right-handed helix. |

Impact on Duplex Stability and Nuclease Resistance

The incorporation of (R)-GNA into oligonucleotide duplexes has a pronounced effect on their thermal stability and resistance to nuclease degradation.

Thermal Stability

The introduction of (R)-GNA units into a standard RNA or DNA duplex generally leads to a decrease in thermal stability (Tm). This destabilization is a direct consequence of the structural disruption caused by the acyclic, left-handed-preferring (R)-GNA backbone within a right-handed duplex.[4] The extent of destabilization is dependent on the number and position of the (R)-GNA modifications.

| Duplex Type | Modification | ΔTm per modification (°C) | Reference |

| RNA:RNA | Single internal (R)-GNA | -3 to -5 | [5] |

| siRNA | (R)-GNA in seed region | Significant decrease in Tm | [6] |

This table provides representative data. Actual Tm values will vary based on sequence, buffer conditions, and duplex concentration.

Nuclease Resistance

A key advantage of GNA modifications is the enhanced resistance to nuclease degradation. The unnatural acyclic backbone of (R)-GNA is a poor substrate for many nucleases that have evolved to recognize and cleave the ribose-phosphate backbone of natural nucleic acids. Incorporation of (R)-GNA, particularly at the 3'-end of an oligonucleotide, can significantly increase its half-life in the presence of exonucleases like snake venom phosphodiesterase.[6]

Experimental Protocols

Synthesis of (R)-GNA Phosphoramidites

The synthesis of (R)-GNA phosphoramidites is a crucial first step for the incorporation of (R)-GNA into oligonucleotides via automated solid-phase synthesis. A general and improved synthetic route is outlined below.[3][7]

Starting Material: (R)-glycidol

Key Steps:

-

Nucleobase Alkylation: The enantiopure (R)-glycidol is reacted with a protected nucleobase (e.g., N-dimethylformamidine for adenine (B156593) and guanine, acetamide (B32628) for cytosine) in the presence of a non-nucleophilic base like N,N-diisopropylethylamine. This step opens the epoxide ring and attaches the nucleobase to the glycol backbone.

-

Protection of the Primary Hydroxyl Group: The 3'-hydroxyl group is protected with a dimethoxytrityl (DMT) group to allow for controlled, stepwise synthesis of the oligonucleotide in the 5' to 3' direction.

-

Phosphitylation: The 2'-hydroxyl group is reacted with a phosphitylating agent, such as 2-cyanoethyl N,N-diisopropylchlorophosphoramidite, to introduce the phosphoramidite (B1245037) moiety.

-

Purification: The final (R)-GNA phosphoramidite is purified using silica (B1680970) gel chromatography.

Solid-Phase Synthesis of (R)-GNA Modified Oligonucleotides

(R)-GNA-modified oligonucleotides are synthesized using standard automated phosphoramidite chemistry on a solid support (e.g., controlled pore glass, CPG).[1][8]

Instrumentation: Automated DNA/RNA synthesizer

Reagents:

-

(R)-GNA phosphoramidite monomers

-

Standard DNA or RNA phosphoramidite monomers

-

Solid support functionalized with the initial nucleoside

-

Activator (e.g., 5-(ethylthio)-1H-tetrazole)

-

Oxidizing agent (e.g., iodine solution)

-

Capping reagents

-

Deblocking agent (e.g., trichloroacetic acid in dichloromethane)

-

Cleavage and deprotection solution (e.g., aqueous ammonia)

Cycle Steps:

-

Deblocking: Removal of the 5'-DMT group from the support-bound nucleoside.

-

Coupling: The (R)-GNA phosphoramidite (or standard phosphoramidite) is activated and coupled to the free 5'-hydroxyl group.

-

Capping: Any unreacted 5'-hydroxyl groups are acetylated to prevent the formation of deletion mutants.

-

Oxidation: The phosphite (B83602) triester linkage is oxidized to the more stable phosphate (B84403) triester.

These steps are repeated for each monomer addition. Following the final cycle, the oligonucleotide is cleaved from the solid support and the protecting groups are removed. The crude product is then purified, typically by high-performance liquid chromatography (HPLC).

Nuclease Resistance Assay (Snake Venom Phosphodiesterase)

This assay evaluates the stability of (R)-GNA-modified oligonucleotides against 3'-exonuclease activity.[2]

Materials:

-

5'-radiolabeled (e.g., 32P) (R)-GNA-modified and unmodified control oligonucleotides

-

Snake venom phosphodiesterase (SVPD) from Crotalus durissus

-

Reaction buffer (e.g., 10 mM Tris-HCl, pH 8.0, 10 mM MgCl2)

-

Formamide (B127407) loading buffer

-

Denaturing polyacrylamide gel

Procedure:

-

Incubate the 5'-labeled oligonucleotide in the reaction buffer.

-

Initiate the reaction by adding SVPD.

-

Incubate the reaction at 37°C.

-

At various time points, withdraw aliquots of the reaction and quench the enzymatic activity by adding formamide loading buffer.

-

Analyze the degradation products by denaturing polyacrylamide gel electrophoresis (PAGE) and visualize by autoradiography.

Expected Outcome: The (R)-GNA-modified oligonucleotide will show significantly less degradation over time compared to the unmodified control, indicated by the persistence of the full-length band on the autoradiogram.

Visualizations

Diagram 1: Synthesis Workflow of (R)-GNA Oligonucleotides

Caption: Workflow for the synthesis of (R)-GNA modified oligonucleotides.

Diagram 2: RNAi Pathway with (R)-GNA Modified siRNA

Caption: The RNA interference pathway illustrating the role of an (R)-GNA modified siRNA.

References

- 1. data.biotage.co.jp [data.biotage.co.jp]

- 2. pnas.org [pnas.org]

- 3. researchgate.net [researchgate.net]

- 4. researchgate.net [researchgate.net]

- 5. Overcoming GNA/RNA base-pairing limitations using isonucleotides improves the pharmacodynamic activity of ESC+ GalNAc-siRNAs - PMC [pmc.ncbi.nlm.nih.gov]

- 6. csb.vanderbilt.edu [csb.vanderbilt.edu]

- 7. Improved phosphoramidite building blocks for the synthesis of the simplified nucleic acid GNA - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. alfachemic.com [alfachemic.com]

(R)-GNA-T Phosphoramidite: A Technical Guide to Solubility, Storage, and Application

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of (R)-GNA-T phosphoramidite (B1245037), a key building block for the synthesis of modified oligonucleotides. This document covers essential information on its storage and handling, detailed experimental protocols for its use, and its application in the development of therapeutic oligonucleotides.

Core Properties: Solubility and Storage

Proper storage and handling of (R)-GNA-T phosphoramidite are critical to maintain its integrity and ensure successful oligonucleotide synthesis.

Storage Conditions:

This compound is sensitive to moisture and oxidation. Therefore, stringent storage conditions are necessary to prevent degradation.

| Parameter | Condition | Citation |

| Storage Temperature | -20°C | [1][2] |

| Atmosphere | Inert (Argon or N₂) | |

| Moisture | Anhydrous conditions |

Solubility:

| Solvent | Solubility Recommendation |

| Anhydrous Acetonitrile (B52724) | Standard solvent for dissolution prior to oligonucleotide synthesis. The concentration is typically instrument-dependent, but a common starting point is a 0.1 M solution. It is crucial to use a high-purity, anhydrous grade of acetonitrile to prevent hydrolysis of the phosphoramidite. |

| Anhydrous Tetrahydrofuran (THF) | Can also be used, particularly in capping solutions during synthesis. |

| Anhydrous Dichloromethane (DCM) | May be used in some synthesis protocols, but acetonitrile is more common for the phosphoramidite solutions themselves. |

| Anhydrous Dimethylformamide (DMF) | Generally not recommended as a primary solvent for phosphoramidites due to potential reactivity, but some modified phosphoramidites may exhibit improved solubility in mixtures containing DMF. |

Experimental Protocols

The following protocols provide a general framework for the handling and use of this compound in solid-phase oligonucleotide synthesis.

Dissolution of this compound

This protocol outlines the steps for preparing a solution of this compound for use in an automated oligonucleotide synthesizer.

Materials:

-

This compound

-

Anhydrous acetonitrile (DNA synthesis grade)

-

Argon or Nitrogen gas source

-

Sterile, anhydrous vials with septa

-

Syringes and needles

Procedure:

-

Equilibration: Allow the vial of this compound to warm to room temperature before opening to prevent condensation of moisture. This typically takes 30-60 minutes.

-

Inert Atmosphere: Once at room temperature, carefully open the vial under a stream of inert gas (argon or nitrogen).

-

Solvent Addition: Using a syringe, add the required volume of anhydrous acetonitrile to the vial to achieve the desired concentration (e.g., 0.1 M).

-

Dissolution: Gently swirl the vial to dissolve the phosphoramidite. If necessary, the vial can be briefly sonicated in a water bath to aid dissolution.

-

Transfer: Once fully dissolved, the solution can be transferred to the appropriate reservoir on the DNA/RNA synthesizer under an inert atmosphere.

Solid-Phase Oligonucleotide Synthesis Incorporating (R)-GNA-T

This protocol describes the key steps of a standard solid-phase oligonucleotide synthesis cycle using phosphoramidite chemistry, with considerations for incorporating a modified nucleotide like (R)-GNA-T.

Workflow Diagram for Solid-Phase Oligonucleotide Synthesis:

Caption: Automated solid-phase oligonucleotide synthesis cycle.

Key Steps:

-

Deblocking: The 5'-dimethoxytrityl (DMT) protecting group is removed from the support-bound nucleoside by treatment with a mild acid (e.g., trichloroacetic acid in dichloromethane). This exposes the free 5'-hydroxyl group for the subsequent coupling reaction.

-

Coupling: The this compound solution is activated with a catalyst (e.g., tetrazole or a derivative) and delivered to the synthesis column. The activated phosphoramidite reacts with the free 5'-hydroxyl group of the growing oligonucleotide chain. Coupling times for modified phosphoramidites may need to be extended to ensure high efficiency.

-

Capping: Any unreacted 5'-hydroxyl groups are acetylated using a capping mixture (e.g., acetic anhydride (B1165640) and N-methylimidazole) to prevent the formation of deletion mutants in subsequent cycles.

-

Oxidation: The newly formed phosphite triester linkage is oxidized to a more stable phosphate triester using an oxidizing agent (e.g., iodine in a THF/water/pyridine solution).

-

Cycle Repetition: The cycle of deblocking, coupling, capping, and oxidation is repeated until the desired oligonucleotide sequence is synthesized.

-

Cleavage and Deprotection: After the final cycle, the oligonucleotide is cleaved from the solid support, and all remaining protecting groups on the nucleobases and the phosphate backbone are removed using a concentrated ammonia (B1221849) solution or other appropriate deprotection reagents.

-

Purification: The final GNA-modified oligonucleotide is purified, typically by high-performance liquid chromatography (HPLC), to remove any truncated sequences or other impurities.

Applications in Drug Development

This compound is utilized to introduce GNA modifications into synthetic oligonucleotides, which can enhance their therapeutic properties. A primary application is in the development of antisense oligonucleotides and small interfering RNAs (siRNAs) for gene silencing.

Workflow for Designing GNA-Modified siRNAs for Gene Silencing

The incorporation of GNA nucleotides can improve the stability and reduce off-target effects of siRNAs.

References

Exploring the potential of (R)-GNA in synthetic biology

An In-depth Technical Guide to Glycol Nucleic Acid (GNA) and its Potential in Synthetic Biology

For the attention of: Researchers, Scientists, and Drug Development Professionals

Executive Summary

This technical guide provides a comprehensive overview of Glycol Nucleic Acid (GNA), a synthetic nucleic acid analog with significant potential in the fields of synthetic biology and therapeutics. A crucial distinction is made at the outset between GNA as a nucleic acid analog and the acronym "GNA" which also refers to guanine (B1146940) nucleotide-binding protein alpha subunits (e.g., GNAQ, GNA11, GNA12) involved in cellular signaling. This document focuses primarily on the former, while also providing an overview of the latter to resolve any ambiguity.

The guide delves into the structural and chemical properties of GNA, with a particular focus on its two enantiomers: (R)-GNA and (S)-GNA. Through a detailed comparison, it becomes evident that (S)-GNA is more compatible with the right-handed helical structure of RNA, leading to superior performance in applications such as RNA interference (RNAi). The primary application explored is the modification of small interfering RNAs (siRNAs) with (S)-GNA to enhance their stability, potency, and safety profile by mitigating off-target effects.

This whitepaper presents quantitative data on the thermal stability of GNA-modified duplexes and their resistance to nuclease degradation, summarized in clear, comparative tables. Furthermore, it outlines detailed experimental protocols for the synthesis of GNA-modified oligonucleotides and their subsequent in vitro and in vivo evaluation. To visualize complex biological and experimental processes, this guide includes diagrams generated using Graphviz, illustrating key G-protein signaling pathways and a standard workflow for the development and testing of GNA-modified siRNAs.

Introduction: Clarifying "GNA" in Biological Contexts

In the landscape of molecular biology and synthetic biology, the acronym "GNA" can refer to two distinct entities:

-

Glycol Nucleic Acid (GNA): An artificial nucleic acid analog with a simplified acyclic backbone composed of repeating glycol units linked by phosphodiester bonds. It is a xeno-nucleic acid (XNA) that does not occur naturally.

-

Guanine Nucleotide-binding Protein (G protein) Alpha Subunit: Proteins such as GNAQ, GNA11, and GNA12 are alpha subunits of heterotrimeric G proteins. These are crucial components of intracellular signaling pathways, transducing signals from G protein-coupled receptors (GPCRs) to downstream effectors.

This guide will focus on Glycol Nucleic Acid , its properties, and its applications in synthetic biology, particularly in the realm of RNA-based therapeutics. A brief overview of the G-protein signaling pathways is provided in a dedicated section to prevent confusion and offer a comprehensive resource.

Synthetic biology aims to design and construct new biological parts, devices, and systems. The use of synthetic nucleic acids like GNA offers novel tools to engineer biological systems, for instance, by creating more robust and specific gene regulatory elements.

Glycol Nucleic Acid (GNA): Structure and Properties

GNA is a nucleic acid analog where the sugar-phosphate backbone of DNA or RNA is replaced by a propylene (B89431) glycol unit. This backbone is simpler than that of natural nucleic acids, consisting of just three carbon atoms. GNA exists in two stereoisomeric forms, or enantiomers: (R)-GNA and (S)-GNA, arising from the chirality of the propylene glycol unit.

While both enantiomers can form stable duplexes with themselves, their interaction with natural nucleic acids differs significantly. Crystal structures of RNA-GNA chimeric duplexes have shown that the right-handed (S)-GNA is better accommodated within a right-handed RNA duplex than the left-handed (R)-GNA.[1][2] The (R)-enantiomer tends to disrupt the phosphate (B84403) backbone and hydrogen bonding of adjacent base pairs in an RNA duplex.[3]

An interesting structural feature of GNA is that its nucleobases adopt a rotated orientation, leading to reverse Watson-Crick base pairing with complementary RNA.[1][3] This unique pairing mode has implications for duplex stability, especially for G:C and C:G pairs.[1]

Quantitative Comparison of (R)-GNA and (S)-GNA

The differing stereochemistry of (R)-GNA and (S)-GNA leads to significant differences in their properties when incorporated into RNA duplexes, which is critical for applications like siRNA.

Thermal Stability of GNA-Modified RNA Duplexes

The thermal stability of a nucleic acid duplex is a measure of its resistance to heat-induced denaturation and is quantified by the melting temperature (Tm). The incorporation of GNA can either stabilize or destabilize an RNA duplex depending on the enantiomer and the sequence context. Generally, (S)-GNA modifications are better tolerated and can lead to more stable duplexes compared to (R)-GNA modifications.

| Modification | Sequence Context | ΔTm (°C) per modification vs. RNA | Reference |

| (S)-GNA | A:U rich | -1.0 to -3.0 | [4] |

| (S)-GNA | G:C rich | -4.0 to -7.0 | [5] |

| (R)-GNA | General | More destabilizing than (S)-GNA | [2][6] |

| (S)-GNA-isoC | vs. G in RNA | Increased stability vs. (S)-GNA-C | [5] |

| (S)-GNA-isoG | vs. C in RNA | Increased stability vs. (S)-GNA-G | [5] |

Note: ΔTm values are context-dependent and can vary based on the position and number of modifications.

Nuclease Resistance

A key advantage of using synthetic nucleic acid analogs in biological systems is their increased resistance to degradation by nucleases. GNA modifications have been shown to enhance the stability of oligonucleotides against exonucleases.

| Oligonucleotide Type | Nuclease | Relative Resistance | Reference |

| Unmodified RNA | 3'-exonucleases (e.g., snake venom phosphodiesterase) | Low | [7] |

| GNA-modified RNA | 3'-exonucleases | Increased | [2][3] |

| Phosphorothioate-modified RNA | 3'- and 5'-exonucleases | High | [7] |

Incorporation of GNA at the 3'-end of an oligonucleotide can significantly increase its half-life in the presence of 3'-exonucleases.

In Vitro Potency of GNA-Modified siRNAs

The ultimate measure of the effectiveness of an siRNA is its ability to silence its target gene, often quantified by the half-maximal inhibitory concentration (IC50). Consistent with structural and thermal stability data, siRNAs modified with (S)-GNA generally exhibit greater potency than those modified with (R)-GNA.

| siRNA Modification | Target Gene | Relative Potency (vs. unmodified) | Reference |

| (S)-GNA | Various | Higher than (R)-GNA | [2][3][6] |

| (S)-GNA in seed region | Mouse transthyretin (TTR) | ~2-fold improvement | [3] |

| (R)-GNA | Various | Lower than (S)-GNA | [2][3][6] |

Applications of GNA in Synthetic Biology and Therapeutics

The primary application of GNA, particularly (S)-GNA, has been in the development of RNAi therapeutics. The ability to fine-tune the properties of siRNAs by incorporating GNA nucleotides has several advantages:

-

Enhanced Stability: Increased nuclease resistance leads to a longer duration of action in vivo.

-

Reduced Off-Target Effects: Destabilizing the "seed" region (positions 2-8 of the guide strand) of an siRNA can reduce its binding to unintended mRNA targets. (S)-GNA is well-tolerated in this region and can be used to mitigate off-target effects.[6]

-

Improved Safety Profile: By reducing off-target effects, GNA modification can lead to a better safety profile for siRNA-based drugs.[6]

From a synthetic biology perspective, GNA can be viewed as a building block for creating novel genetic components. For instance, GNA could be used to construct synthetic riboregulators or aptamers with enhanced stability and novel binding properties.

Experimental Protocols

This section provides an overview of the key experimental methodologies for the synthesis and evaluation of GNA-modified oligonucleotides.

Solid-Phase Synthesis of GNA-Modified Oligonucleotides

GNA-modified oligonucleotides are synthesized using automated solid-phase phosphoramidite (B1245037) chemistry, a standard method for nucleic acid synthesis.

-

Preparation of GNA Phosphoramidites: The synthesis of (R)- and (S)-GNA phosphoramidite building blocks is the first step. This is a multi-step organic synthesis process.

-

Solid Support: The synthesis starts with the first nucleoside attached to a solid support, typically controlled pore glass (CPG).[8]

-

Synthesis Cycle: The synthesis proceeds in a 3' to 5' direction through a four-step cycle for each nucleotide addition:

-

Detritylation: Removal of the 5'-dimethoxytrityl (DMT) protecting group with an acid.[8]

-

Coupling: Addition of the next phosphoramidite monomer (which can be a standard ribonucleotide or a GNA phosphoramidite) in the presence of an activator.[9]

-

Capping: Acetylation of any unreacted 5'-hydroxyl groups to prevent the formation of deletion mutants.[9]

-

Oxidation: Conversion of the unstable phosphite (B83602) triester linkage to a stable phosphate triester using an oxidizing agent like iodine.[10]

-

-

Cleavage and Deprotection: After the final synthesis cycle, the oligonucleotide is cleaved from the solid support, and all protecting groups are removed using a chemical treatment (e.g., ammonium (B1175870) hydroxide).[8]

-

Purification: The final product is purified, typically by high-performance liquid chromatography (HPLC).

In Vitro Assessment of GNA-Modified siRNA Potency

The efficacy of GNA-modified siRNAs is assessed in cell culture.

-

Cell Culture: A suitable cell line that expresses the target gene is cultured under standard conditions.

-

Transfection: The GNA-modified siRNA is introduced into the cells using a transfection reagent (e.g., lipofectamine) or electroporation.[11] A range of siRNA concentrations is typically tested to determine the IC50.

-

Incubation: The cells are incubated for a period (e.g., 24-48 hours) to allow for gene silencing to occur.

-

Data Analysis: The target mRNA levels are normalized to a housekeeping gene. The percentage of gene silencing is calculated relative to a negative control siRNA, and the IC50 is determined.

In Vivo Evaluation of GNA-Modified siRNA Efficacy

The performance of GNA-modified siRNAs is evaluated in animal models, typically mice.[13][14]

-

Animal Model: An appropriate mouse model is selected. For liver-targeted siRNAs, standard mouse strains are often used.

-

Time Course and Dosing: Animals are treated with different doses of the siRNA, and tissues are collected at various time points to assess the duration of action.

-

Tissue Collection and Analysis: At the end of the experiment, animals are euthanized, and the target tissues are collected. The levels of the target mRNA and protein are quantified using qRT-PCR and Western blotting or ELISA, respectively.

-

Pharmacokinetic and Biodistribution Studies: The concentration and distribution of the siRNA in different tissues can be measured over time to assess its pharmacokinetic properties.[13]

Nuclease Resistance Assay

The stability of GNA-modified oligonucleotides against nuclease degradation can be assessed in vitro.[7]

-

Oligonucleotide Labeling: The oligonucleotide is typically labeled with a fluorescent dye or a radioactive isotope for detection.

-

Incubation with Nuclease: The labeled oligonucleotide is incubated with a specific nuclease (e.g., snake venom phosphodiesterase for 3'-exonuclease activity) or in serum/plasma at a physiological temperature.[16]

-

Time Points: Aliquots of the reaction are taken at different time points.

-

Analysis: The degradation of the oligonucleotide is analyzed by gel electrophoresis or HPLC.[16][17] The amount of intact oligonucleotide remaining at each time point is quantified to determine the degradation rate.

G-Protein Signaling Pathways: GNAQ, GNA11, and GNA12

To provide a comprehensive resource and avoid confusion, this section briefly describes the signaling pathways associated with the G-protein alpha subunits GNAQ, GNA11, and GNA12. These pathways are distinct from the properties and applications of Glycol Nucleic Acid.

GNAQ/GNA11 Signaling Pathway

GNAQ and GNA11 encode the alpha subunits of the Gq class of G-proteins. They are often discussed together due to their high degree of homology and overlapping functions. Activating mutations in GNAQ and GNA11 are common drivers in uveal melanoma.[18] The canonical GNAQ/GNA11 signaling pathway involves the activation of phospholipase C (PLC), leading to the production of inositol (B14025) triphosphate (IP3) and diacylglycerol (DAG).[18] This results in an increase in intracellular calcium and the activation of protein kinase C (PKC), which in turn can activate the MAPK/ERK pathway.[19] Non-canonical pathways involving Trio, Rho/Rac, and YAP have also been identified.[19]

GNA12 Signaling Pathway

GNA12, along with GNA13, belongs to the G12 class of G-protein alpha subunits. This pathway is primarily involved in regulating the actin cytoskeleton and cell migration through the activation of Rho GTPases.[20] GNA12 is activated by specific GPCRs and in turn activates Rho guanine nucleotide exchange factors (RhoGEFs) such as LARG (ARHGEF12), leading to the activation of RhoA.[20][21] Downstream effects include the regulation of gene expression and cell proliferation.[21]

Experimental Workflow Visualization

The following diagram illustrates a typical workflow for the development and evaluation of GNA-modified siRNAs.

Conclusion and Future Outlook

While the initial query regarding "(R)-GNA" in synthetic biology appears to stem from a misunderstanding, the exploration of Glycol Nucleic Acid as a whole reveals a promising tool for engineering biological systems. The key takeaway is the superior performance of (S)-GNA over (R)-GNA in RNA-based applications due to stereochemical compatibility. The modification of siRNAs with (S)-GNA has demonstrated clear benefits in terms of stability, potency, and safety, making it a valuable asset in the development of RNAi therapeutics.

Looking forward, the potential of GNA in synthetic biology extends beyond siRNA modification. Its unique structural properties and enhanced stability could be leveraged to create novel aptamers, ribozymes, and other functional nucleic acid devices. Further research into the enzymatic synthesis of GNA and its interaction with other biological macromolecules will undoubtedly expand its application in designing and building robust and sophisticated synthetic biological systems. The distinction between GNA as a nucleic acid analog and GNA as a family of signaling proteins is crucial for clear communication and targeted research in these exciting and rapidly advancing fields.

References

- 1. Gnaq and Gna11 in the Endothelin Signaling Pathway and Melanoma - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. Chirality Dependent Potency Enhancement and Structural Impact of Glycol Nucleic Acid Modification on siRNA - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Linear Relationship between Deformability and Thermal Stability of 2′-O-Modified RNA Hetero Duplexes - PMC [pmc.ncbi.nlm.nih.gov]

- 5. files.core.ac.uk [files.core.ac.uk]

- 6. Acyclic (<i>S</i>)-glycol nucleic acid (<i>S</i>-GNA) modification of siRNAs improves the safety of RNAi therapeutics w… [ouci.dntb.gov.ua]

- 7. Nuclease Resistance Design and Protocols [genelink.com]

- 8. biotage.com [biotage.com]

- 9. lifesciences.danaher.com [lifesciences.danaher.com]

- 10. Standard Protocol for Solid-Phase Oligonucleotide Synthesis using Unmodified Phosphoramidites | LGC, Biosearch Technologies [biosearchtech.com]

- 11. A Step-by-Step Procedure to Analyze the Efficacy of siRNA Using Real-Time PCR | Springer Nature Experiments [experiments.springernature.com]

- 12. Matched siRNAs and Assays | Thermo Fisher Scientific - HK [thermofisher.com]

- 13. Assessment of In Vivo siRNA Delivery in Cancer Mouse Models | Springer Nature Experiments [experiments.springernature.com]

- 14. researchgate.net [researchgate.net]

- 15. RNAi In Vivo | Thermo Fisher Scientific - JP [thermofisher.com]

- 16. Enhanced Stability of DNA Oligonucleotides with Partially Zwitterionic Backbone Structures in Biological Media - PMC [pmc.ncbi.nlm.nih.gov]

- 17. Degradation of Nuclease-Stabilized RNA Oligonucleotides in Mycoplasma-Contaminated Cell Culture Media - PMC [pmc.ncbi.nlm.nih.gov]

- 18. mdpi.com [mdpi.com]

- 19. researchgate.net [researchgate.net]

- 20. Gna12 Gene: Function, Mechanism, and Role in Disease [learn.mapmygenome.in]

- 21. Identification of GNA12-driven gene signatures and key signaling networks in ovarian cancer - PMC [pmc.ncbi.nlm.nih.gov]

Methodological & Application

Application Notes and Protocols: Synthesis of (R)-GNA-T Phosphoramidite

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a detailed protocol for the synthesis of (R)-GNA-T phosphoramidite (B1245037), a key building block for the assembly of glycol nucleic acid (GNA) oligonucleotides. GNA is an acyclic nucleic acid analog that forms stable duplex structures, making it a molecule of significant interest in the fields of synthetic biology, nanotechnology, and therapeutics.[1][2] The following protocols are based on established methodologies for the synthesis of GNA monomers.[1][2]

Overview of the Synthetic Pathway

The synthesis of (R)-GNA-T phosphoramidite is a multi-step process that begins with the commercially available (R)-glycidol. The key steps involve the opening of the epoxide ring with thymine (B56734), protection of the primary hydroxyl group with a dimethoxytrityl (DMT) group, and finally, phosphitylation of the secondary hydroxyl group to yield the desired phosphoramidite.

Figure 1. Workflow for the synthesis of this compound.

Experimental Protocols

The following are detailed experimental protocols for each step of the synthesis.

Step 1: Synthesis of (R)-1-(2,3-dihydroxypropyl)thymine

This step involves the nucleophilic attack of thymine on (R)-glycidol to open the epoxide ring.

Materials and Reagents:

| Reagent | Molar Mass ( g/mol ) | Quantity | Moles (mmol) |

| Thymine | 126.11 | 1.26 g | 10.0 |

| Sodium Hydride (60% in mineral oil) | 40.00 | 0.44 g | 11.0 |

| (R)-Glycidol | 74.08 | 0.74 g | 10.0 |

| Anhydrous Dimethylformamide (DMF) | - | 50 mL | - |

Procedure:

-

To a stirred suspension of sodium hydride in anhydrous DMF, add thymine portion-wise at 0°C under an inert atmosphere (e.g., argon or nitrogen).

-

Allow the reaction mixture to warm to room temperature and stir for 1 hour.

-

Cool the mixture back to 0°C and add (R)-glycidol dropwise.

-

Stir the reaction at room temperature for 12-16 hours.

-

Quench the reaction by the slow addition of methanol.

-

Remove the solvent under reduced pressure.

-

Purify the crude product by silica (B1680970) gel chromatography to obtain (R)-1-(2,3-dihydroxypropyl)thymine as a white solid.

Quantitative Data:

| Product | Yield (%) | Physical Appearance |

| (R)-1-(2,3-dihydroxypropyl)thymine | 75-85 | White solid |

Step 2: Synthesis of (R)-1-(3-((bis(4-methoxyphenyl)(phenyl)methoxy)-2-hydroxypropyl)thymine

This step selectively protects the primary hydroxyl group with a dimethoxytrityl (DMT) group.

Materials and Reagents:

| Reagent | Molar Mass ( g/mol ) | Quantity | Moles (mmol) |

| (R)-1-(2,3-dihydroxypropyl)thymine | 200.19 | 2.00 g | 10.0 |

| 4,4'-Dimethoxytrityl chloride (DMT-Cl) | 338.82 | 3.73 g | 11.0 |

| Anhydrous Pyridine | - | 50 mL | - |

Procedure:

-

Dissolve (R)-1-(2,3-dihydroxypropyl)thymine in anhydrous pyridine under an inert atmosphere.

-

Add DMT-Cl in one portion and stir the reaction at room temperature for 4-6 hours.

-

Monitor the reaction by thin-layer chromatography (TLC).

-

Upon completion, quench the reaction with methanol.

-

Remove the pyridine under reduced pressure.

-

Dissolve the residue in dichloromethane (B109758) (DCM) and wash with saturated sodium bicarbonate solution and brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate.

-

Purify the crude product by silica gel chromatography to yield the DMT-protected product as a white foam.

Quantitative Data:

| Product | Yield (%) | Physical Appearance |

| (R)-1-(3-((bis(4-methoxyphenyl)(phenyl)methoxy)-2-hydroxypropyl)thymine | 80-90 | White foam |

Step 3: Synthesis of this compound

The final step is the phosphitylation of the secondary hydroxyl group.

Materials and Reagents:

| Reagent | Molar Mass ( g/mol ) | Quantity | Moles (mmol) |

| (R)-1-(3-((bis(4-methoxyphenyl)(phenyl)methoxy)-2-hydroxypropyl)thymine | 502.56 | 5.03 g | 10.0 |

| 2-Cyanoethyl N,N-diisopropylchlorophosphoramidite | 236.69 | 2.60 g | 11.0 |

| N,N-Diisopropylethylamine (DIPEA) | 129.24 | 2.59 g | 20.0 |

| Anhydrous Dichloromethane (DCM) | - | 50 mL | - |

Procedure:

-

Dissolve the DMT-protected GNA-T alcohol in anhydrous DCM under an inert atmosphere.

-

Add DIPEA and cool the mixture to 0°C.

-

Add 2-cyanoethyl N,N-diisopropylchlorophosphoramidite dropwise.

-

Stir the reaction at room temperature for 2-4 hours.

-

Monitor the reaction by TLC.

-

Upon completion, dilute the reaction with DCM and wash with saturated sodium bicarbonate solution and brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate.

-

Purify the crude product by silica gel chromatography (pre-treated with triethylamine) to obtain the final this compound as a white foam.

Quantitative Data:

| Product | Yield (%) | 31P NMR (δ, ppm) |

| This compound | 85-95 | ~149 |

Characterization and Quality Control

The final product should be characterized by ¹H NMR, ¹³C NMR, and ³¹P NMR spectroscopy to confirm its structure and purity. High-resolution mass spectrometry (HRMS) should also be performed to confirm the molecular weight. The purity of the phosphoramidite is critical for successful oligonucleotide synthesis and should be >98% as determined by HPLC.

Storage and Handling

This compound is sensitive to moisture and oxidation. It should be stored under an inert atmosphere (argon or nitrogen) at -20°C. Handle the material in a glove box or under a stream of inert gas. Solutions of the phosphoramidite in anhydrous acetonitrile (B52724) are typically stable for several days when stored properly.

References

Application Notes and Protocols for GNA Oligonucleotide Synthesis using Standard Phosphoramidite Chemistry

For Researchers, Scientists, and Drug Development Professionals

Introduction

Glycol Nucleic Acid (GNA), an acyclic nucleic acid analog, has garnered significant interest in the fields of synthetic biology, nanotechnology, and therapeutics.[1][2] Its simple three-carbon glycol backbone, in contrast to the deoxyribose or ribose sugar moieties of DNA and RNA, confers unique properties such as high duplex stability and resistance to nuclease degradation. The synthesis of GNA oligonucleotides can be efficiently achieved using the well-established standard phosphoramidite (B1245037) chemistry on automated solid-phase synthesizers.[1][2]

These application notes provide a detailed overview and experimental protocols for the synthesis, deprotection, and purification of GNA oligonucleotides utilizing standard β-cyanoethyl phosphoramidite chemistry.

GNA Synthesis Workflow

The synthesis of GNA oligonucleotides follows the same fundamental four-step cycle as DNA and RNA synthesis: deblocking, coupling, capping, and oxidation. The overall workflow from synthesis to purification is depicted below.

Caption: Automated solid-phase synthesis cycle and post-synthesis processing for GNA oligonucleotides.

Quantitative Data Summary

Achieving high coupling efficiency at each step is critical for the successful synthesis of full-length GNA oligonucleotides. The following tables summarize key quantitative parameters in GNA synthesis.

Table 1: GNA Phosphoramidite Coupling Conditions

| Parameter | Value | Reference |

| GNA Phosphoramidite Concentration | 0.1 M in anhydrous acetonitrile (B52724) | [3] |

| Activator | 5-Ethylthio-1H-tetrazole (ETT) or Dicyanoimidazole (DCI) | General Practice |

| Coupling Time | 3 - 6.7 minutes (400 seconds) | [3] |

Note: The extended coupling time compared to standard DNA synthesis is crucial for achieving high coupling efficiencies with GNA phosphoramidites.

Table 2: Theoretical Yield of Full-Length Oligonucleotide vs. Coupling Efficiency

This table illustrates the theoretical maximum yield of a full-length oligonucleotide based on the average stepwise coupling efficiency.

| Oligonucleotide Length | 98.0% Coupling Efficiency | 99.0% Coupling Efficiency | 99.5% Coupling Efficiency |

| 10-mer | 83.4% | 91.4% | 95.6% |

| 20-mer | 69.5% | 83.5% | 91.4% |

| 30-mer | 57.7% | 76.1% | 87.8% |

| 50-mer | 40.9% | 60.5% | 77.9% |

(Data adapted from standard oligonucleotide synthesis yield calculations)[4]

Experimental Protocols

Protocol 1: Automated Solid-Phase Synthesis of GNA Oligonucleotides

This protocol is based on standard phosphoramidite chemistry and can be performed on most automated DNA/RNA synthesizers.

Materials:

-

GNA phosphoramidites (A, C, G, T) dissolved in anhydrous acetonitrile to 0.1 M

-

Controlled Pore Glass (CPG) solid support pre-loaded with the first GNA nucleoside

-

Deblocking solution: 3% Trichloroacetic acid (TCA) in dichloromethane (B109758) (DCM)

-

Activator solution: 0.25 M 5-Ethylthio-1H-tetrazole (ETT) in acetonitrile

-

Capping solution A: Acetic anhydride/2,6-lutidine/THF

-

Capping solution B: 16% N-Methylimidazole in THF

-

Oxidation solution: 0.02 M Iodine in THF/Pyridine/Water

-

Anhydrous acetonitrile

Procedure:

-

Synthesizer Setup: Install the reagent bottles on the synthesizer and prime all lines according to the manufacturer's instructions.

-

Synthesis Column: Attach the appropriate GNA-loaded CPG column to the synthesizer.

-

Synthesis Cycle: Program the synthesizer to perform the following steps for each GNA monomer addition:

-

Deblocking: Treat the solid support with the deblocking solution to remove the 5'-dimethoxytrityl (DMT) group.

-

Coupling: Deliver the GNA phosphoramidite and activator solution to the column. Set the coupling time to at least 400 seconds. [3]

-

Capping: Treat the support with capping solutions A and B to block any unreacted 5'-hydroxyl groups.

-

Oxidation: Treat the support with the oxidation solution to convert the phosphite (B83602) triester linkage to a stable phosphate triester.

-

-

Final Deblocking (Optional): After the final coupling cycle, the terminal 5'-DMT group can either be removed (DMT-off) or left on (DMT-on) for purification purposes.

-

Drying: Once the synthesis is complete, remove the column and dry the solid support thoroughly with a stream of argon or by vacuum.

Protocol 2: Cleavage and Deprotection of GNA Oligonucleotides

This protocol describes the removal of the GNA oligonucleotide from the solid support and the deprotection of the nucleobases and phosphate groups.

Materials:

-

Ammonium hydroxide/Methylamine (AMA) solution (1:1 v/v)

-

Screw-cap vials

Procedure:

-

Cleavage: Transfer the dried CPG support from the synthesis column to a screw-cap vial.

-

Add 1 mL of AMA solution to the vial.

-

Incubate the vial at 65°C for 15-20 minutes.

-

Deprotection: After incubation, cool the vial on ice.

-

Carefully transfer the supernatant containing the cleaved and deprotected GNA oligonucleotide to a new tube.

-

Evaporate the solution to dryness using a vacuum concentrator.

Protocol 3: Purification of GNA Oligonucleotides by Reverse-Phase HPLC

This protocol provides a general guideline for the purification of GNA oligonucleotides. The specific gradient may need to be optimized based on the sequence and length of the GNA oligonucleotide.

Materials:

-

Crude, deprotected GNA oligonucleotide

-

HPLC system with a UV detector

-

Reverse-phase C18 column

-

Mobile Phase A: 0.1 M Triethylammonium acetate (B1210297) (TEAA), pH 7.0

-

Mobile Phase B: Acetonitrile

-

5% Acetic acid (for detritylation if purifying DMT-on)

Procedure:

-

Sample Preparation: Reconstitute the dried GNA oligonucleotide in Mobile Phase A.

-

HPLC Setup: Equilibrate the C18 column with a low percentage of Mobile Phase B.

-

Injection: Inject the GNA sample onto the column.

-

Gradient Elution: Elute the oligonucleotide using a linear gradient of Mobile Phase B. A suggested starting gradient is 5-30% Mobile Phase B over 30 minutes.

-

Fraction Collection: Collect fractions corresponding to the major peak, which is the full-length GNA oligonucleotide.

-

Analysis: Analyze the collected fractions for purity using analytical HPLC or mass spectrometry.

-

Post-Purification: Pool the pure fractions and evaporate the solvent. If the GNA was purified with the DMT group on, treat the pooled fractions with 5% acetic acid for 30 minutes to remove the DMT group, followed by neutralization and desalting.

Signaling Pathway and Logical Relationship Diagrams